Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate
Overview
Description
Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate is a chemical compound that contains a thiadiazole ring. Thiadiazole is a type of heterocyclic compound that consists of a five-membered ring containing three nitrogen atoms and two sulfur atoms .
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves the use of hydrazonoyl halides with various reagents. For instance, N-(4-nitrophenyl)acetohydrazonoyl bromide has been used as a starting material in the synthesis of new series of 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be quite complex. For example, one compound was found to be composed of two main fragments—4-methyl coumarin and 2-methyl-1,3,4-thiadiazole—connected by a –S–CH2–CH2–S– bridge .Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions. In one study, the thiadiazole ring of ethyl [2-methyl-5-(1,2,3-thiadiazol-4-yl)]-3-furoate was split to form the corresponding sodium acetylene thiolate under the action of sodium ethylate in ethanol .Scientific Research Applications
Antimicrobial and Antifungal Properties
Research has demonstrated that derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those related to Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate, exhibit significant antimicrobial and antifungal activities. Compounds synthesized from 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. One particular compound, 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl} benzamide, was identified for its high antimicrobial activity, highlighting the potential for further studies in this area (Sych et al., 2019).
Drug Metabolism and Synthesis
In the realm of drug metabolism, the biaryl-bis-sulfonamide derivative known as LY451395, a potent potentiator of AMPA receptors, demonstrates the application of these compounds in studying drug metabolism through microbial-based biocatalytic systems. This approach facilitated the production of mammalian metabolites of LY451395 in quantities sufficient for structural characterization by nuclear magnetic resonance spectroscopy, thus aiding in the understanding of drug metabolism at a molecular level (Zmijewski et al., 2006).
Antiviral Activity
The synthesis and evaluation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, derived from a process starting with 4-chlorobenzoic acid, have revealed compounds with notable anti-tobacco mosaic virus activity. This demonstrates the potential of this compound derivatives in the development of antiviral agents, with specific compounds exhibiting promising bioactivity (Chen et al., 2010).
Mechanism of Action
While the exact mechanism of action of Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate is not clear from the available literature, it’s known that thiadiazole derivatives have a wide range of biological properties such as antimicrobial, fungicidal, and others . These properties are often attributed to the presence of the =N-C-S- moiety and the strong aromaticity of the thiadiazole ring, which provides low toxicity and great in vivo stability .
Future Directions
Thiadiazole derivatives, including Ethyl 2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfonyl]propanoate, have shown promising results in various fields, especially in medicinal chemistry due to their wide range of biological properties . Future research could focus on exploring their potential uses in other applications, improving their synthesis methods, and studying their mechanisms of action in more detail.
Properties
IUPAC Name |
ethyl 2-(4-methylthiadiazol-5-yl)sulfonylpropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4S2/c1-4-14-7(11)6(3)16(12,13)8-5(2)9-10-15-8/h6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRLNAHTXUAMHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)S(=O)(=O)C1=C(N=NS1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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